
Platinum hexafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum hexafluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a strong oxidizing agent and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of platinum hexafluoride involves its strong oxidizing properties. It has been found to be a potent oxidizing agent that can react with a wide range of organic and inorganic compounds. The reaction typically involves the transfer of oxygen atoms to the target compound, resulting in the formation of new chemical bonds.
Effets Biochimiques Et Physiologiques
Platinum hexafluoride has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been found to affect the activity of various enzymes in the body, leading to changes in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using platinum hexafluoride in lab experiments is its strong oxidizing properties. This makes it useful in a wide range of applications, including organic synthesis and materials science. However, due to its highly reactive nature, it requires careful handling and storage. It is also expensive and not readily available in large quantities.
Orientations Futures
There are several future directions for research on platinum hexafluoride. One area of interest is its potential use in the development of new platinum-based catalysts. It is also possible that it could be used in the treatment of certain medical conditions, although more research is needed in this area. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential applications in other areas of science.
Conclusion:
In conclusion, platinum hexafluoride is a highly reactive and unstable compound that has been extensively studied for its potential applications in various fields of science. Its strong oxidizing properties make it useful in organic synthesis and materials science, but it requires careful handling and storage due to its highly reactive nature. Further research is needed to fully understand its potential applications and to explore new directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of platinum hexafluoride can be achieved by the reaction between platinum metal and fluorine gas. This reaction is highly exothermic and requires careful handling due to the potential for explosions. The reaction is typically carried out at low temperatures and in the presence of a catalyst such as cobalt trifluoride. The resulting product is a pale yellow crystalline solid that is highly reactive and unstable.
Applications De Recherche Scientifique
Platinum hexafluoride has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a strong oxidizing agent and has been found to be useful in the synthesis of various organic compounds. It has also been used in the field of materials science, where it has been found to be useful in the preparation of platinum-based catalysts.
Propriétés
Numéro CAS |
13693-05-5 |
|---|---|
Nom du produit |
Platinum hexafluoride |
Formule moléculaire |
F6Pt-2 |
Poids moléculaire |
309.07 g/mol |
Nom IUPAC |
hexafluoroplatinum(2-) |
InChI |
InChI=1S/6FH.Pt/h6*1H;/q;;;;;;+4/p-6 |
Clé InChI |
IEAIZEZQDJZVMI-UHFFFAOYSA-H |
SMILES |
F[Pt-2](F)(F)(F)(F)F |
SMILES canonique |
F[Pt-2](F)(F)(F)(F)F |
Autres numéros CAS |
13693-05-5 |
Synonymes |
platinum hexafluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





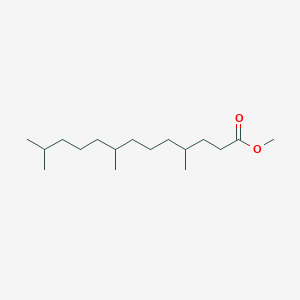
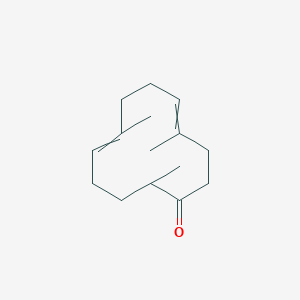
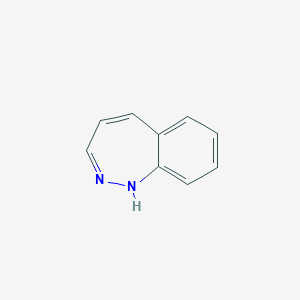

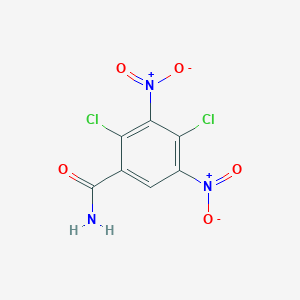
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
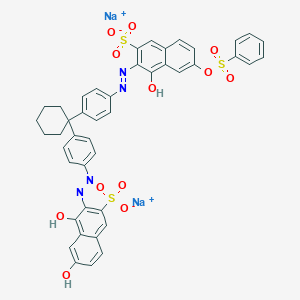
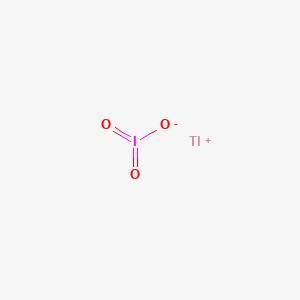
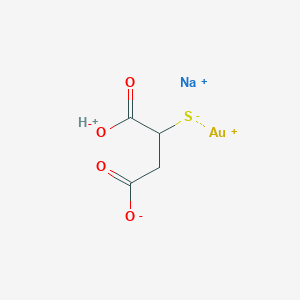
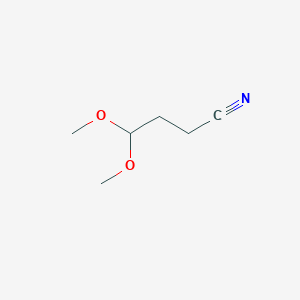
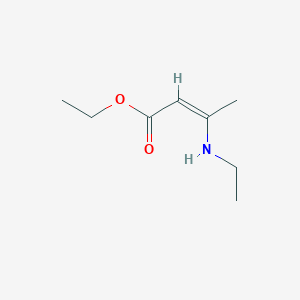
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)